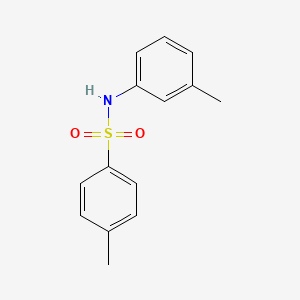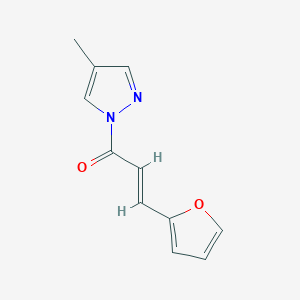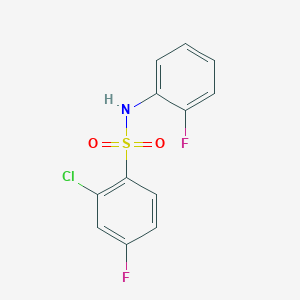
4-Methyl-N-(3-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(3-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO2S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfonyl functional group attached to an amine. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(3-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Methyl-N-(3-methylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide-based compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its sulfonamide structure.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can affect various physiological processes, including respiration and pH regulation.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Similar structure but lacks the additional methyl group on the phenyl ring.
N-(4-Methylphenyl)benzenesulfonamide: Similar structure but with different substitution patterns on the aromatic rings.
4-Methyl-N-(4-methylphenyl)benzenesulfonamide: Similar but with both methyl groups on the para positions of the aromatic rings.
Uniqueness
4-Methyl-N-(3-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6380-03-6 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
4-methyl-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-11-6-8-14(9-7-11)18(16,17)15-13-5-3-4-12(2)10-13/h3-10,15H,1-2H3 |
InChI Key |
OQNOKDDGYDARBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10969334.png)

![(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10969340.png)

![2-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969351.png)
![2-(2,3-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969357.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969358.png)
![[5-(3-bromophenyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10969359.png)
![5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B10969360.png)

![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10969377.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B10969387.png)
![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B10969398.png)
![methyl {[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10969399.png)
